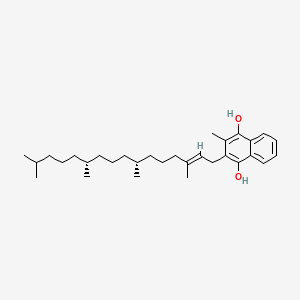
Phytonadiol
Descripción general
Descripción
La hidroquinona de vitamina K es una forma reducida de vitamina K, que juega un papel crucial en el proceso biológico de la coagulación de la sangre. Es una vitamina liposoluble que es esencial para la modificación postraduccional de ciertas proteínas necesarias para la coagulación de la sangre. La hidroquinona de vitamina K funciona como un cofactor para la enzima gamma-glutamil carboxilasa, que es responsable de la carboxilación de los residuos de ácido glutámico en las proteínas dependientes de la vitamina K .
Mecanismo De Acción
La hidroquinona de vitamina K funciona como un cofactor para la enzima gamma-glutamil carboxilasa. Esta enzima cataliza la carboxilación de los residuos de ácido glutámico en las proteínas dependientes de la vitamina K, convirtiéndolas en residuos de ácido gamma-carboxiglutámico. Esta modificación postraduccional es esencial para la actividad biológica de estas proteínas, particularmente en la cascada de coagulación sanguínea. La forma de hidroquinona de la vitamina K se oxida a epóxido de vitamina K durante este proceso, que luego se recicla a hidroquinona de vitamina K por la enzima reductasa de epóxido de vitamina K .
Análisis Bioquímico
Biochemical Properties
Phytonadiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This interaction is essential for the conversion of phytoene to lycopene, a critical step in the carotenoid biosynthesis pathway. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative damage .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In plant cells, it has been observed to influence cell signaling pathways, particularly those related to stress responses and growth regulation. This compound modulates the expression of genes involved in these pathways, leading to enhanced stress tolerance and improved growth under adverse conditions. In animal cells, this compound has been shown to affect cellular metabolism by increasing the activity of key metabolic enzymes, thereby promoting efficient energy utilization and reducing the accumulation of metabolic byproducts .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as phytoene desaturase, inhibiting their activity and thereby regulating the biosynthesis of carotenoids. Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cellular components. This antioxidant activity is mediated through its interaction with proteins like superoxide dismutase and catalase, enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained activation of stress response pathways and enhanced cellular resilience. In in vivo studies, the temporal effects of this compound have been linked to its gradual accumulation in tissues, leading to prolonged antioxidant activity and improved stress tolerance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic efficiency and promote stress tolerance without causing any adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the carotenoid biosynthesis pathway and the oxidative stress response pathway. In the carotenoid biosynthesis pathway, this compound acts as a substrate for phytoene desaturase, facilitating the conversion of phytoene to lycopene. In the oxidative stress response pathway, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plant cells, this compound is transported via the xylem and phloem, facilitating its distribution to various tissues. In animal cells, this compound is transported through the bloodstream and distributed to different organs, where it accumulates and exerts its effects. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins, which regulate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. In plant cells, this compound is primarily localized in the chloroplasts, where it participates in the biosynthesis of carotenoids. In animal cells, this compound is localized in the mitochondria and cytoplasm, where it exerts its antioxidant effects. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La hidroquinona de vitamina K se puede sintetizar mediante la reducción de la quinona de vitamina K. Esta reducción se logra normalmente utilizando agentes reductores como el borohidruro de sodio o el zinc en condiciones ácidas. La reacción implica la adición de átomos de hidrógeno a la estructura de la quinona, convirtiéndola en la forma de hidroquinona .
Métodos de producción industrial: En entornos industriales, la producción de hidroquinona de vitamina K implica procesos de reducción a gran escala. El uso de la hidrogenación catalítica es común, donde se utiliza gas hidrógeno en presencia de un catalizador como el paladio sobre carbón para reducir la quinona de vitamina K a hidroquinona de vitamina K. Este método garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La hidroquinona de vitamina K experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: La hidroquinona de vitamina K se puede oxidar de nuevo a quinona de vitamina K utilizando agentes oxidantes como el cloruro férrico o el ferricianuro de potasio.
Reducción: Como se mencionó anteriormente, la quinona de vitamina K se puede reducir a hidroquinona de vitamina K utilizando agentes reductores como el borohidruro de sodio o el zinc.
Principales productos formados:
Oxidación: El principal producto formado es la quinona de vitamina K.
Reducción: El principal producto formado es la hidroquinona de vitamina K.
Sustitución: Los productos dependen de los sustituyentes introducidos durante la reacción.
Aplicaciones Científicas De Investigación
La hidroquinona de vitamina K tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar reacciones redox y procesos de transferencia de electrones.
Biología: Desempeña un papel vital en el estudio de los mecanismos de coagulación sanguínea y la función de las proteínas dependientes de la vitamina K.
Medicina: La hidroquinona de vitamina K se utiliza en el tratamiento de la deficiencia de vitamina K y los trastornos hemorrágicos relacionados. También se está investigando por su posible papel en la prevención de la osteoporosis y las enfermedades cardiovasculares.
Comparación Con Compuestos Similares
La hidroquinona de vitamina K es parte de la familia de la vitamina K, que incluye varios compuestos similares:
Vitamina K1 (Filoquinona): Se encuentra en las verduras de hoja verde y participa en la fotosíntesis.
Vitamina K2 (Menaquinona): Producida por bacterias y encontrada en alimentos fermentados. Tiene varios subtipos, que incluyen menaquinona-4 y menaquinona-7.
Vitamina K3 (Menadiona): Una forma sintética de vitamina K utilizada en la alimentación animal y algunos suplementos.
Singularidad: La hidroquinona de vitamina K es única en su papel como cofactor activo de la gamma-glutamil carboxilasa, que es esencial para la carboxilación de las proteínas dependientes de la vitamina K. Esto la distingue de otras formas de vitamina K, que deben convertirse en la forma de hidroquinona para ejercer sus efectos biológicos .
Propiedades
IUPAC Name |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFJIHPUGZHTHL-NKFFZRIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409306 | |
| Record name | Phytonadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phylloquinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-96-3 | |
| Record name | Dihydrovitamin K1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytonadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTONADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8GP21P496 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phylloquinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




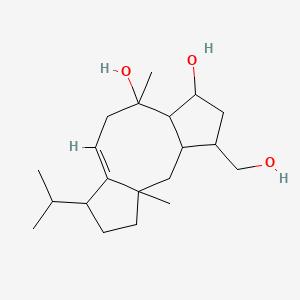
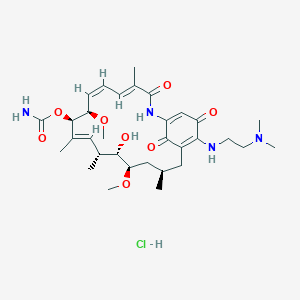




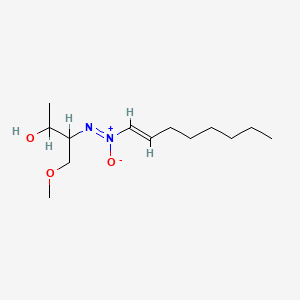
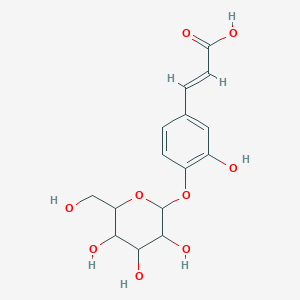
![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)


